molecular formula C26H30N2O6S B2457863 ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 895642-36-1

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2457863
CAS No.: 895642-36-1
M. Wt: 498.59
InChI Key: BFKZKKCYBVZDRD-UHFFFAOYSA-N
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Description

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves multiple steps, including the formation of the quinoline core, sulfonylation, and esterificationThe final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions .

Chemical Reactions Analysis

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Camptothecin: Known for its anticancer properties.

    Mepacrine: Another antimalarial compound. These compounds share a similar quinoline core but differ in their functional groups and biological activities. .

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-4-33-20-8-11-23-22(16-20)25(28-14-12-18(13-15-28)26(29)34-5-2)24(17-27-23)35(30,31)21-9-6-19(32-3)7-10-21/h6-11,16-18H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKZKKCYBVZDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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